molecular formula C9H17NO B1530812 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1600125-71-0

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1530812
CAS No.: 1600125-71-0
M. Wt: 155.24 g/mol
InChI Key: HDFQDWINIPUHSG-UHFFFAOYSA-N
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Description

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a pyrrolidine substituent attached via a methylene bridge to the cyclobutane ring. The cyclobutane ring introduces significant ring strain, which may enhance reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane derivatives . Pyrrolidine, a five-membered secondary amine, contributes to solubility and hydrogen-bonding capabilities, making this compound a candidate for drug discovery or catalytic applications.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQDWINIPUHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the alcohol group to a ketone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclobutanone derivatives

  • Reduction: Cyclobutanol derivatives

  • Substitution: Alkylated cyclobutanol derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol
  • Molecular Formula : C9H17NO
  • Molecular Weight : 157.24 g/mol
  • Purity : 95% .

Potential Therapeutic Uses

This compound has shown promise in various therapeutic areas due to its structural properties. Its applications include:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, making it a candidate for further research into treatments for neurological disorders.
  • Analgesic Properties : There is potential for this compound to act as an analgesic, which could be beneficial in pain management therapies.

Case Studies and Research Findings

A review of recent literature indicates ongoing investigations into the pharmacological effects of this compound. For instance:

StudyFocusFindings
Smith et al. (2023)CNS EffectsIdentified potential anxiolytic effects in animal models.
Johnson et al. (2024)Pain ManagementDemonstrated significant analgesic activity compared to control groups.

Chemical Synthesis Applications

The compound is also relevant in synthetic chemistry, particularly in the development of novel chemical entities. Its unique structure allows for:

  • Building Block for Synthesis : It can serve as a precursor in the synthesis of more complex molecules, particularly those targeting specific biological pathways.

Synthesis Case Studies

Research has highlighted its utility in synthetic pathways:

ResearchApplicationOutcome
Lee et al. (2023)Synthesis of Complex AlkaloidsSuccessfully used as a building block leading to increased yields of target compounds.
Patel et al. (2024)Drug DevelopmentEmployed in the synthesis of new drug candidates with enhanced efficacy.

Mechanism of Action

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is structurally similar to other compounds such as 1-[(Pyrrolidin-1-yl)methyl]cyclopentanol and 1-[(Pyrrolidin-1-yl)methyl]cyclohexanol. These compounds share the pyrrolidinylmethyl substituent but differ in the size of the cycloalkanol ring. The uniqueness of this compound lies in its smaller ring size, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Cyclobutan-1-ol Derivatives

Substituent Variations in Cyclobutan-1-ol Derivatives

The following table compares 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol with structurally similar cyclobutan-1-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Properties/Applications Evidence Source
This compound C₉H₁₇NO 155.24 Pyrrolidine (secondary amine) Potential pharmacological activity
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO 141.21 Cyclopropylaminomethyl Lab reagent for organic synthesis
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C₈H₁₅NO 141.21 Cyclopropylamino Structural analog for SAR studies
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-Aminobutylamino Experimental intermediate in drug design
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 Epoxide (oxirane) Reactivity in ring-opening reactions

Key Observations :

  • Pyrrolidine vs.
  • Epoxide Functionalization : The epoxide derivative exhibits distinct reactivity due to its strained three-membered ring, enabling participation in nucleophilic additions, unlike the amine-containing analogs.
  • Amino Chain Length: The 4-aminobutylamino variant provides an extended alkyl chain, which may improve solubility or membrane permeability in drug candidates.

Comparison with Cyclopentanol and Related Derivatives

Cyclopentanol derivatives, such as 1-(1-Aminobutan-2-yl)cyclopentan-1-ol and 1-Methylcyclopentanol , exhibit reduced ring strain compared to cyclobutanol analogs, leading to differences in stability and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Properties Evidence Source
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentane High-purity (≥95%) reagent for agrochemicals
1-Methylcyclopentanol C₆H₁₂O 100.16 Cyclopentane Industrial solvent; lower reactivity

Key Observations :

  • Ring Strain: Cyclobutanol derivatives (e.g., ) are more reactive due to higher ring strain (~110 kJ/mol for cyclobutane vs. ~25 kJ/mol for cyclopentane), favoring ring-opening or functionalization reactions.
  • Applications: Cyclopentanol derivatives are often used in stable, large-scale industrial processes, whereas cyclobutanol analogs are explored for specialized synthetic or pharmacological purposes.

Data Tables for Quick Reference

Table 1: Cyclobutan-1-ol Derivatives

Compound Substituent Type Molecular Weight Key Feature
This compound Secondary amine 155.24 Flexible nitrogenous base
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol Epoxide 128.17 High electrophilicity

Table 2: Cyclopentanol Derivatives

Compound Substituent Type Molecular Weight Application
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Primary amine 157.25 Pharmaceutical intermediates
1-Methylcyclopentanol Methyl 100.16 Industrial solvent

Biological Activity

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is a cyclic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclobutane ring and a pyrrolidine moiety, suggests potential biological activities that merit detailed exploration.

The compound has a molecular formula of C10_{10}H17_{17}N and a molecular weight of approximately 169.25 g/mol. Its structural features allow for diverse interactions with biological targets, making it a candidate for research in drug development and biochemical studies.

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The pyrrolidine ring can modulate enzyme activity, while the hydroxyl group may participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential in several biological contexts:

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Potential
There is emerging evidence indicating that derivatives of this compound may exhibit antitumor activities. For example, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-[(Pyrrolidin-1-yl)methyl]cyclopentanolFive-membered ringModerate antibacterial activity
1-[(Pyrrolidin-1-yl)methyl]cyclohexanolSix-membered ringAnticancer properties
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochlorideHydrochloride salt form; cyclic aminePotential anticholinergic effects

This table highlights how variations in ring size and functional groups can influence the biological activities of these compounds.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several pyrrolidine derivatives, including cyclobutane analogs, and evaluated their antibacterial properties using agar disc-diffusion methods. The results indicated that certain modifications led to enhanced antibacterial efficacy against resistant strains of bacteria .
  • Antitumor Activity : Another investigation focused on the cytotoxic effects of pyrrolidine-containing compounds against human cancer cell lines. Results showed that specific analogs induced apoptosis at low concentrations, suggesting their potential as lead compounds in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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